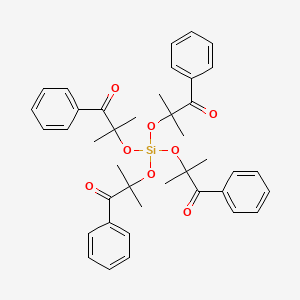
2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is a complex organic compound with the molecular formula C40H44O8Si and a molecular weight of 680.86 g/mol . This compound is characterized by its silanetetrayltetrakis(oxy) core, which is bonded to four 2-methylpropiophenone groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves the reaction of silanetetrayltetrakis(oxy) with 2-methylpropiophenone under controlled conditions. The reaction typically requires a catalyst to facilitate the bonding process and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves its interaction with specific molecular targets. The compound’s silanetetrayltetrakis(oxy) core allows it to form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate
- Silicic acid (H4SiO4), tetrakis(1,1-dimethyl-2-oxo-2-phenylethyl) ester
Uniqueness
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is unique due to its specific structural configuration, which imparts distinct chemical properties. Unlike similar compounds, it has a higher molecular weight and a more complex structure, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94237-09-9 |
|---|---|
Molekularformel |
C40H44O8Si |
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate |
InChI |
InChI=1S/C40H44O8Si/c1-37(2,33(41)29-21-13-9-14-22-29)45-49(46-38(3,4)34(42)30-23-15-10-16-24-30,47-39(5,6)35(43)31-25-17-11-18-26-31)48-40(7,8)36(44)32-27-19-12-20-28-32/h9-28H,1-8H3 |
InChI-Schlüssel |
WLGKVFMTMUATFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)O[Si](OC(C)(C)C(=O)C2=CC=CC=C2)(OC(C)(C)C(=O)C3=CC=CC=C3)OC(C)(C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


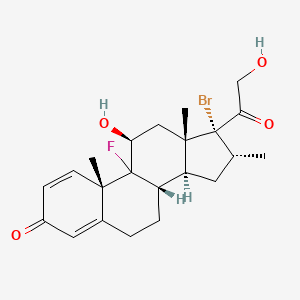

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
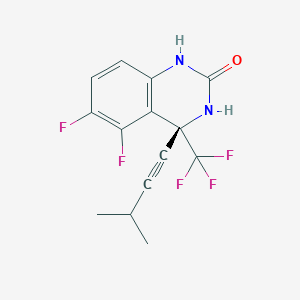
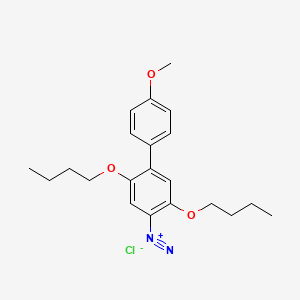
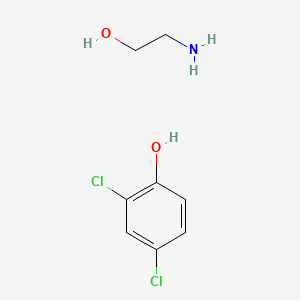
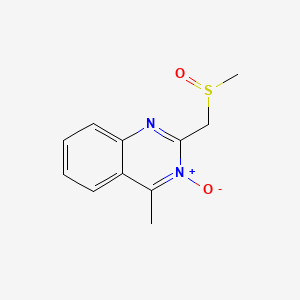
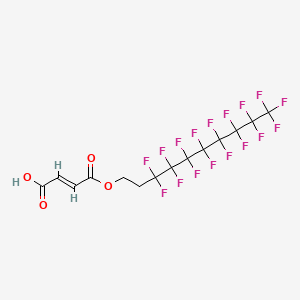
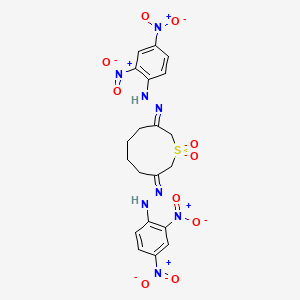
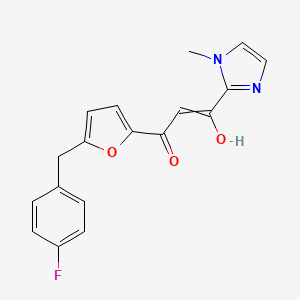
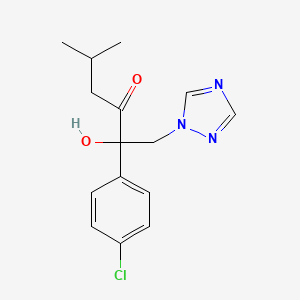
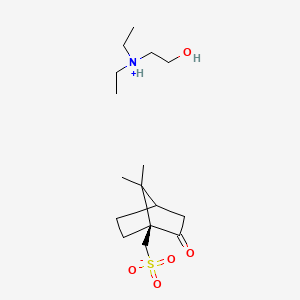
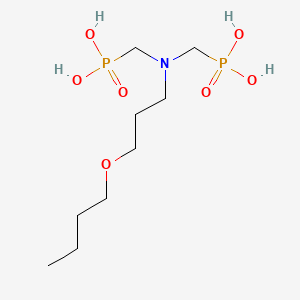
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
